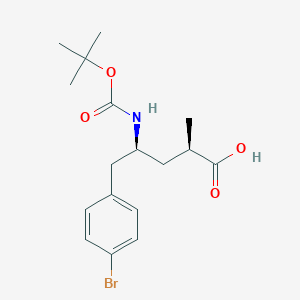
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amine, and a methylpentanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Formation of the amine group through nucleophilic substitution reactions.
Protection: Protection of the amine group with tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions.
Coupling: Coupling of the protected amine with the appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: Pd/C and H2 under atmospheric or elevated pressure.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
科学的研究の応用
(2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The bromophenyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(2R,4S)-5-Phenyl-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
(2R,4S)-5-(4-Chlorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Contains a chlorine atom instead of bromine, leading to variations in electronic and steric effects.
(2R,4S)-5-(4-Fluorophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Features a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of the bromine atom in (2R,4S)-5-(4-Bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its chiral nature also allows for the study of stereoselective reactions and interactions in various research fields.
特性
分子式 |
C17H24BrNO4 |
|---|---|
分子量 |
386.3 g/mol |
IUPAC名 |
(2R,4S)-5-(4-bromophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H24BrNO4/c1-11(15(20)21)9-14(19-16(22)23-17(2,3)4)10-12-5-7-13(18)8-6-12/h5-8,11,14H,9-10H2,1-4H3,(H,19,22)(H,20,21)/t11-,14+/m1/s1 |
InChIキー |
KOHASJYQFMVQSW-RISCZKNCSA-N |
異性体SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


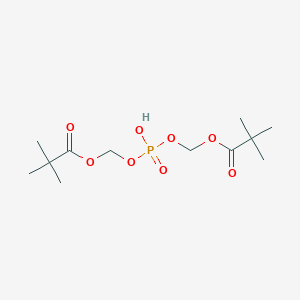
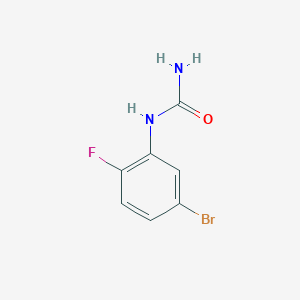
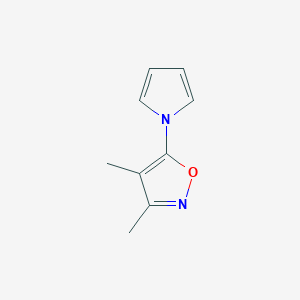
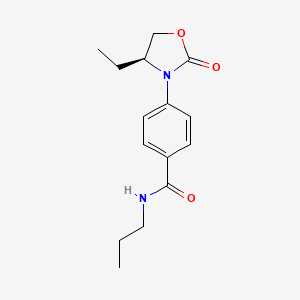

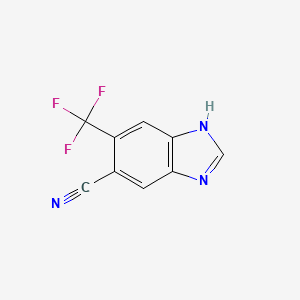
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
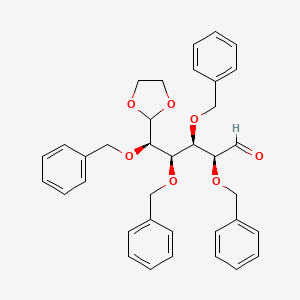
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
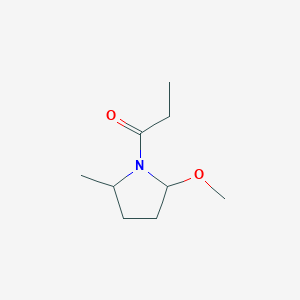
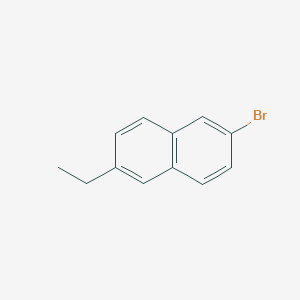
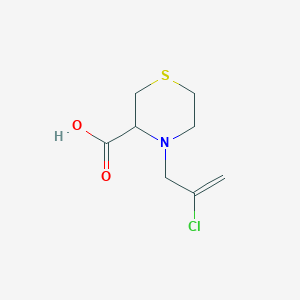

![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
